Specific Scientific Field: Neurology and Pharmacology
Summary of the Application: Asterric acid derivatives have been studied for their potential use in treating Alzheimer’s disease (AD), a neurodegenerative disorder characterized by memory loss and other cognitive impairments . The study aimed to explore novel Acetylcholinesterase (AChE) inhibitors produced by the endophytic fungus FL15 from Huperzia serrata .
Methods of Application or Experimental Procedures: The fungus was identified as Talaromyces aurantiacus FL15 according to its morphological characteristics and ITS, 18S rDNA, and 28S rDNA sequence analysis . Seven natural metabolites were isolated from strain FL15, and identified as asterric acid (1), methyl asterrate (2), ethyl asterrate (3), emodin (4), physcion (5), chrysophanol (6), and sulochrin (7) .
Results or Outcomes: Compounds 1–3, which possess a diphenyl ether structure, exhibited highly selective and moderate AChE inhibitory activities with IC 50 values of 66.7, 23.3, and 20.1 μM, respectively . The molecular docking analysis showed that compounds 1–3 interacted with the active catalytic site and peripheral anionic site of AChE, and the esterification substitution groups at position 8 of asterric acid may contribute to its bioactivity . The asterric acid derivatives showed highly selective and moderate AChE inhibitory activities, probably via interaction with the peripheral anionic site and catalytic site of AChE .
Specific Scientific Field: Pharmacology
Summary of the Application: Asterric acid, as a vascular endothelial growth factor inhibitor and antibiotic, has been commercialized as a biological reagent and used in biological and medical-related research .
Asterric acid is a naturally occurring compound classified as a fungal metabolite, first isolated from the fungus Aspergillus terreus. Its chemical formula is , and it has a molecular weight of 348.30 g/mol. This compound is recognized for its structural characteristics as a diphenyl ether, featuring multiple substitutions on its aromatic rings, which contribute to its biological activities and interactions with various cellular receptors .
The primary mechanism of action of asterric acid is related to its ability to inhibit endothelin binding []. Endothelin is a peptide that plays a role in stimulating blood vessel growth. By inhibiting endothelin binding, asterric acid may potentially hinder the formation of new blood vessels []. However, the exact molecular details of this interaction and its downstream effects require further investigation.
Asterric acid has demonstrated significant biological activities, particularly in the realm of pharmacology. Notably, it acts as an inhibitor of endothelin-1 binding to the ETA receptor, which is crucial in regulating vascular tone and blood pressure. This inhibition suggests potential therapeutic applications in treating conditions related to vascular constriction and hypertension . Furthermore, asterric acid has exhibited antimicrobial properties, making it a candidate for further research in antibiotic development .
The synthesis of asterric acid can be achieved through various methods:
Asterric acid holds potential applications across various fields:
Interaction studies involving asterric acid have primarily focused on its binding affinity to various receptors. The most notable interaction is with the endothelin receptor, where asterric acid effectively inhibits the binding of endothelin-1. This mechanism suggests that further exploration into its pharmacodynamics could reveal additional therapeutic targets. Moreover, studies indicate that asterric acid may interact with other cellular pathways involved in inflammation and cellular signaling .
Asterric acid belongs to a broader class of compounds known as diphenyl ethers. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Asterric Acid | Diphenyl Ether | Inhibits endothelin binding | First isolated from Aspergillus terreus |
Resveratrol | Stilbene | Antioxidant, anti-inflammatory | Found in grapes; known for heart health benefits |
Curcumin | Diarylheptanoid | Anti-inflammatory, antioxidant | Derived from turmeric; widely studied for health effects |
Diphenyl Ether | Ether | Solvent; industrial applications | Used primarily in industrial settings; lacks significant biological activity |
Asterric acid's unique ability to inhibit specific receptor interactions distinguishes it from these similar compounds, making it an interesting subject for further research in both biological and pharmaceutical contexts .
The biosynthesis of asterric acid fundamentally derives from the polyketide pathway, establishing it as a member of the diphenyl ethers with characteristic multiple substitutions on aromatic ring systems [1] [2]. The polyketide origin of asterric acid has been definitively established through isotope labeling studies and comparative genomic analyses, revealing its classification within the broader family of fungal secondary metabolites that utilize acetyl and malonyl coenzyme A precursors for carbon skeleton assembly [3] [4].
The initial precursor utilization in asterric acid biosynthesis involves the coordinated action of specialized transacylase enzymes that select and incorporate specific starter and extender units. The starter unit acetyl-CoA transacylase domain functions as the primary initiating enzyme, accepting acetyl-CoA or alternative fatty acid-derived starter units such as hexanoyl-CoA depending on the specific fungal species and metabolic context [4] [5]. This starter unit selection represents a critical determinant in the final structural characteristics of the resulting asterric acid analog, as variations in starter unit length directly influence the substitution patterns observed in the A-ring system.
Malonyl-CoA serves as the primary chain extension unit throughout the polyketide assembly process, with each condensation reaction adding a two-carbon unit to the growing polyketide chain [6]. The malonyl-CoA acyl carrier protein transacylase catalyzes the loading of malonyl units onto the acyl carrier protein domains, facilitating their subsequent incorporation into the extending polyketide backbone through ketosynthase-mediated Claisen condensation reactions [7]. The utilization efficiency of these precursor molecules demonstrates significant variation across different fungal species, contributing to the observed diversity in asterric acid production capabilities and analog distribution patterns.
Specialized precursor molecules unique to the asterric acid pathway include sulochrin, which serves as a direct intermediate in the formation of bisdechlorogeodin stereoisomers [8] [9]. The enzymatic conversion of sulochrin to bisdechlorogeodin represents a critical branch point in the biosynthetic pathway, where stereospecific oxidases determine the final stereochemical configuration of the resulting products [10]. This substrate-specific utilization demonstrates the evolutionary adaptation of individual fungal species to produce distinct stereoisomeric variants through specialized enzyme variants.
The enzymatic machinery responsible for asterric acid biosynthesis encompasses a sophisticated array of catalytic domains and standalone enzymes that coordinate to achieve the complex transformations required for diphenyl ether formation. The central catalytic component consists of a Type I polyketide synthase system that incorporates both reducing and non-reducing activities depending on the specific biosynthetic requirements at each stage of the pathway [5] [7].
Enzyme | Function | EC Number | Stereoselectivity |
---|---|---|---|
Polyketide synthase (Type I) | Initial polyketide chain assembly | 2.3.1.- | Not applicable |
Nonreducing polyketide synthase (NRPKS) | Diphenyl ether formation with ether bond linkage | 2.3.1.- | R/S configuration dependent |
Sulochrin oxidase | Stereospecific oxidative coupling of sulochrin | 1.21.3.4 | (+) or (-) specific |
Decarboxylase | Regioselective decarboxylation reactions | 4.1.1.- | Not applicable |
Ketoreductase | Reduction of keto groups to hydroxyl groups | 1.1.1.- | R or S specific |
Product template domain | Controls cyclization specificity and folding | N/A | Controls spatial arrangement |
Thioesterase/cyclase | Chain release and cyclization | 3.1.1.- | Not applicable |
The nonreducing polyketide synthase represents a particularly unique enzymatic component that catalyzes the formation of polyketide dimers with ether bond linkages, a characteristic feature distinguishing asterric acid biosynthesis from conventional polyketide pathways [11]. This specialized synthase incorporates an unusual mechanism that enables the direct formation of diphenyl ether structures through controlled oxidative coupling reactions within the enzyme active site, circumventing the need for separate oxidative coupling enzymes typically required in other diphenyl ether biosynthetic systems.
Sulochrin oxidase emerges as a critical stereospecificity-determining enzyme that catalyzes the conversion of sulochrin to bisdechlorogeodin through a copper-dependent oxidative coupling mechanism [8] [10]. This enzyme demonstrates remarkable stereospecificity, with distinct variants producing either (+)-bisdechlorogeodin or (-)-bisdechlorogeodin depending on the specific enzyme isoform present in different fungal species. The Penicillium frequentans enzyme, with a molecular weight of 157 kilodaltons, produces the (+)-stereoisomer, while the Oospora sulphurea-ochracea variant, at 128 kilodaltons, generates the (-)-stereoisomer [8].
The product template domain functions as a critical determinant of cyclization specificity and polyketide folding patterns within the asterric acid biosynthetic pathway [12] [13]. This domain, characterized by a modified double hot dog fold structure, controls the regioselective cyclization events that establish the characteristic ring systems observed in asterric acid and related compounds. The template domain achieves this control through specific substrate binding interactions that constrain the polyketide intermediate in defined conformations, promoting specific cyclization patterns while suppressing alternative cyclization modes that would lead to structural isomers.
Decarboxylase enzymes within the asterric acid pathway catalyze regioselective decarboxylation reactions that remove specific carboxyl groups from polyketide intermediates, contributing to the final structural characteristics of the mature metabolite [11]. These cofactor-independent enzymes demonstrate precise regioselectivity, selectively targeting specific carboxyl groups while leaving others intact, thereby contributing to the characteristic substitution patterns observed in asterric acid analogs.
The production of asterric acid stereoisomers demonstrates remarkable species-specific variation across different fungal genera, reflecting the evolutionary divergence of biosynthetic machinery and the specialized adaptation of individual species to produce distinct stereochemical variants [3] [8]. This variation primarily manifests in the stereospecific enzymes responsible for key oxidative coupling and cyclization reactions that determine the final three-dimensional structure of the resulting metabolites.
Fungal Species | Primary Stereoisomer | Enzyme Variant | Molecular Weight (kDa) |
---|---|---|---|
Penicillium frequentans | (+)-bisdechlorogeodin | Sulochrin oxidase (+)-specific | 157 |
Oospora sulphurea-ochracea | (-)-bisdechlorogeodin | Sulochrin oxidase (-)-specific | 128 |
Aspergillus terreus | Asterric acid | Type I PKS | Not determined |
Aspergillus fumigatus | Asterric acid | Type I PKS | Not determined |
Geomyces sp. | Asterric acid derivatives | Modified PKS | Not determined |
Talaromyces aurantiacus | Asterric acid, methyl/ethyl asterrate | PKS with esterification activity | Not determined |
Pseudogymnoascus sp. | Bisdechlorogeodin | Sulochrin oxidase | Not determined |
Penicillium frequentans demonstrates a specialized capacity for producing (+)-bisdechlorogeodin through the expression of a stereospecific sulochrin oxidase variant that selectively generates the positive enantiomer [8] [14]. This enzyme variant exhibits distinct structural characteristics, including a higher molecular weight of 157 kilodaltons and specific amino acid sequences that confer the stereochemical selectivity observed in this species. The enzyme contains six copper atoms within its dimeric structure and demonstrates glycosylation patterns that contribute to its stability and catalytic specificity.
Oospora sulphurea-ochracea produces the opposite stereoisomer, (-)-bisdechlorogeodin, through the expression of an alternative sulochrin oxidase variant with a molecular weight of 128 kilodaltons [8]. Despite the significant molecular weight difference, this enzyme variant maintains similar overall catalytic properties while exhibiting opposite stereochemical selectivity. The structural basis for this stereospecific difference involves specific amino acid substitutions within the enzyme active site that alter the substrate binding orientation and consequently the stereochemical outcome of the oxidative coupling reaction.
Aspergillus terreus and Aspergillus fumigatus represent species that primarily produce asterric acid itself rather than the bisdechlorogeodin precursors, indicating the presence of additional enzymatic activities that convert bisdechlorogeodin intermediates to the final asterric acid structure [15] [16] [17]. These species possess Type I polyketide synthase systems with specialized domains that enable the complete biosynthetic transformation from initial precursors through to the mature asterric acid metabolite. The biosynthetic pathway in these species includes additional oxidative and modification steps that are absent in species that produce only bisdechlorogeodin intermediates.
Talaromyces aurantiacus demonstrates unique biosynthetic capabilities through the production of esterified asterric acid derivatives, including methyl asterrate and ethyl asterrate [18]. This species possesses specialized esterification activities that modify the carboxyl group of asterric acid, producing analogs with altered physicochemical properties and potentially different biological activities. The enzymatic machinery responsible for these esterification reactions likely involves methyltransferase and ethyltransferase activities that utilize S-adenosylmethionine and related cofactors as methyl and ethyl donors.
The evolutionary divergence underlying these species-specific variations reflects the adaptive specialization of different fungal lineages to produce distinct chemical variants that may serve specific ecological or competitive functions within their respective environmental niches [3]. The molecular basis for these variations involves both gene duplication events followed by functional divergence and horizontal gene transfer events that have distributed different enzyme variants across various fungal species.
The biosynthesis of asterric acid operates within a complex regulatory network that integrates multiple levels of control to coordinate secondary metabolite production with cellular physiology, environmental conditions, and developmental processes [19] [20] [21]. This regulatory framework encompasses global regulatory systems that affect multiple secondary metabolite pathways simultaneously, pathway-specific regulatory mechanisms that control individual biosynthetic gene clusters, and chromatin-level modifications that determine the accessibility of biosynthetic genes for transcriptional activation.
Regulatory Level | Key Regulators | Mechanism | Effect on Asterric Acid |
---|---|---|---|
Global regulation | LaeA, VeA, VelB (Velvet complex) | Coordinate activation of multiple clusters | Positive regulation |
Pathway-specific regulation | Cluster-specific transcription factors | Direct transcriptional control | Direct activation |
Chromatin-level regulation | Histone modifications (H3K9, H3K4) | Heterochromatin to euchromatin transition | Cluster silencing/activation |
Environmental regulation | pH, nitrogen, carbon availability | Signal transduction pathways | Production optimization |
Post-transcriptional regulation | RNA-binding proteins (CsdA, RsdA) | mRNA stability and translation control | Fine-tuning expression |
Epigenetic regulation | DNA methylation, chromatin remodeling | Heritable gene expression changes | Long-term expression control |
The velvet complex represents the central hub of global secondary metabolite regulation in fungi, consisting of the core components VeA, VelB, and LaeA that function cooperatively to coordinate the activation of multiple secondary metabolite biosynthetic gene clusters [21] [22] [23]. VeA functions as a light-responsive regulatory protein that shuttles between the cytoplasm and nucleus in response to illumination conditions, with nuclear localization promoting secondary metabolite production and sexual development. The nuclear accumulation of VeA facilitates its interaction with VelB and LaeA to form the functional velvet complex that activates transcription of secondary metabolite gene clusters through chromatin remodeling and direct transcriptional activation mechanisms.
LaeA operates as a putative methyltransferase that mediates chromatin modifications essential for secondary metabolite gene cluster activation [24] [25]. This protein catalyzes specific histone methylation events that promote the transition of secondary metabolite gene clusters from transcriptionally repressive heterochromatin states to transcriptionally active euchromatin configurations. The methyltransferase activity of LaeA specifically targets histone H3 lysine residues, particularly H3K4 and H3K9, which serve as epigenetic marks that recruit additional chromatin remodeling complexes and transcriptional activators to secondary metabolite gene cluster regions.
Pathway-specific regulation involves transcription factors that are typically encoded within or adjacent to the biosynthetic gene clusters they regulate, providing direct control over the expression of genes required for asterric acid biosynthesis [19] [26]. These cluster-specific regulators respond to specific cellular signals and metabolic conditions to fine-tune the timing and intensity of secondary metabolite production. The regulatory proteins often contain DNA-binding domains such as zinc finger motifs or basic helix-loop-helix structures that enable sequence-specific recognition of promoter elements within the target gene cluster.
Environmental regulation integrates external signals such as pH, nitrogen availability, carbon source, and light conditions into the secondary metabolite regulatory network through specialized signal transduction pathways [20] [27]. pH regulation operates through the PacC transcription factor that responds to ambient pH changes and activates secondary metabolite production under alkaline conditions. Nitrogen regulation involves nitrogen catabolite repression mechanisms that suppress secondary metabolite production in the presence of preferred nitrogen sources such as ammonium, while promoting production under nitrogen limitation conditions that favor secondary metabolite synthesis.
Post-transcriptional regulation mechanisms provide additional layers of control through RNA-binding proteins that modulate mRNA stability, localization, and translation efficiency [28]. The RNA-binding protein CsdA interacts with the regulator RsdA to coordinate fungal secondary metabolism through specific binding to RNA motifs within secondary metabolite gene transcripts. This interaction enables fine-tuning of gene expression at the post-transcriptional level, allowing rapid responses to changing cellular conditions without requiring transcriptional reprogramming.
Chromatin-dependent regulation represents a fundamental mechanism that determines the accessibility of secondary metabolite gene clusters for transcriptional machinery [24] [25] [29]. Secondary metabolite gene clusters typically exist in transcriptionally repressive heterochromatin states characterized by specific histone modifications such as H3K9 methylation and reduced histone acetylation. The transition to transcriptionally active states requires chromatin remodeling activities that remove repressive marks and establish activating chromatin modifications, including H3K4 methylation and histone acetylation that promote transcription factor binding and RNA polymerase recruitment.
Environmental Hazard